Bienvenue dans la boutique en ligne BenchChem!

AG-370

PDGF signaling mitogenesis inhibition tyrphostin SAR

AG-370 is a selective PDGFR kinase inhibitor (IC50 20 µM) with 41-fold selectivity over EGFR (IC50 820 µM), enabling pathway-specific interrogation. Validated for PDGF-estrogen crosstalk, gonocyte proliferation, and MSC osteogenic differentiation studies. ≥98% purity powder supplied at -20°C; DMSO soluble. Research use only.

Molecular Formula C15H9N5
Molecular Weight 259.27 g/mol
Cat. No. B176268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAG-370
Synonyms3-amino-4-(1H-indol-5-ylmethylene)-2-pentenetricarbonitrile
Molecular FormulaC15H9N5
Molecular Weight259.27 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C=C1C=C(C#N)C(=C(C#N)C#N)N
InChIInChI=1S/C15H9N5/c16-7-12(15(19)13(8-17)9-18)6-10-1-2-14-11(5-10)3-4-20-14/h1-6,20H,19H2/b12-6+
InChIKeyCMMDWEJTQUTCKG-WUXMJOGZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95% (cis/trans mixture)A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





AG-370 (Tyrphostin AG 370) PDGFR Kinase Inhibitor for Selective PDGF Pathway Research


AG-370, also known as Tyrphostin AG 370 or NSC 651712, is an indole-based tyrphostin compound that functions as a selective inhibitor of platelet-derived growth factor receptor (PDGFR) kinase [1]. It belongs to the tyrphostin class of synthetic protein tyrosine kinase inhibitors and is characterized by the molecular formula C15H9N5 with a molecular weight of 259.27 Da . The compound acts by inhibiting PDGF receptor autophosphorylation and the tyrosine phosphorylation of intracellular protein substrates (pp120, pp85, and pp75) that coprecipitate with the PDGF receptor [1]. AG-370 is supplied as a crystalline solid with purity specifications of ≥95% or >99% depending on the vendor source, and is typically stored at −20°C with solubility in DMSO . The compound is intended exclusively for laboratory research use and is not approved for diagnostic or therapeutic applications .

Why AG-370 Cannot Be Substituted with Generic Tyrphostins or Alternative PDGFR Inhibitors Without Experimental Validation


Substituting AG-370 with other tyrphostins or alternative PDGFR inhibitors without experimental validation introduces substantial scientific risk due to compound-specific variations in potency ranking, selectivity profile, and downstream signaling effects. Within the tyrphostin class alone, a systematic evaluation of seven compounds revealed that AG-370 was the most potent blocker against PDGF-induced mitogenesis, while others in the same chemical series exhibited lower efficacy or different target preferences [1]. Furthermore, AG-370 displays a 41-fold selectivity window between PDGFR (IC50 = 20 μM) and EGFR (IC50 = 820 μM), whereas other tyrphostins such as AG-18 demonstrate inverse selectivity (potent EGFR inhibition with weaker PDGFR activity), making cross-class substitution scientifically invalid when investigating PDGF-specific signaling [1][2]. Even when compared to clinically established PDGFR inhibitors like imatinib, AG-370 operates through a distinct binding mechanism and demonstrates different pathway interference patterns—specifically, AG-370 blocks both PDGF-induced and estrogen-induced gonocyte proliferation via PDGFR-RAF1-MAP2K1/2 pathway interference, a functional profile not automatically replicated by alternative PDGFR inhibitors [3]. These compound-specific characteristics necessitate that procurement decisions be guided by the precise experimental requirements of the signaling pathway under investigation.

AG-370 Quantitative Differentiation Evidence: Head-to-Head Comparisons and Selectivity Data


AG-370 Demonstrates Superior Potency as the Most Potent PDGF-Induced Mitogenesis Blocker Among Seven Tested Tyrphostins

In a systematic evaluation of seven tyrphostin compounds for inhibitory action on PDGF-induced proliferation in human bone marrow fibroblasts, AG-370 was identified as the most potent blocker against PDGF-induced mitogenesis with an IC50 value of 20 μM [1]. The study explicitly ranked AG-370 above the other six tyrphostins examined, establishing it as the most effective compound within this tested cohort for PDGF pathway inhibition [1]. This head-to-head comparison provides direct quantitative evidence that AG-370 offers superior PDGF inhibitory potency relative to structurally related tyrphostin analogs in the same assay system.

PDGF signaling mitogenesis inhibition tyrphostin SAR

AG-370 Exhibits 41-Fold Selectivity for PDGFR over EGFR, Enabling PDGF-Specific Pathway Dissection

AG-370 demonstrates a substantial selectivity window between PDGFR and EGFR inhibition, with an IC50 value of 20 μM against PDGFR kinase in human bone marrow fibroblasts compared to an IC50 value of 820 μM against EGFR [1][2]. The calculated selectivity ratio of approximately 41-fold (820 μM / 20 μM) indicates that AG-370 is 41 times more potent against PDGFR than EGFR [1]. This selectivity profile contrasts sharply with other tyrphostins such as AG-18, which functions as a potent EGF receptor blocker with comparatively weaker PDGF inhibitory activity [2].

kinase selectivity PDGFR EGFR off-target profiling

AG-370 Demonstrates Superior PDGF-Specific Inhibition Compared to AG-18 in Direct Functional Comparison

In a direct head-to-head functional comparison, AG-370 was more efficient than AG-18 (a potent EGF receptor blocker) in inhibiting PDGF-induced proliferation of fibroblasts and phosphorylation of intracellular protein substrates [1]. Specifically, under conditions where AG-370 inhibited PDGF-induced mitogenesis and phosphorylation, AG-18 did not alter [125I]PDGF internalization or enhance [125I]PDGF binding [1]. This demonstrates that AG-370 specifically targets PDGFR-mediated signaling events while AG-18 fails to produce comparable PDGF pathway inhibition.

PDGF signaling receptor autophosphorylation tyrphostin comparison

AG-370 Functionally Interferes with PDGFR-RAF1-MAP2K1/2 Pathway Crosstalk Not Replicated by All PDGFR Inhibitors

AG-370 demonstrates a functional capability that distinguishes it from generic PDGFR inhibitors: it suppresses not only PDGF-induced proliferation but also 17β-estradiol-induced proliferation in neonatal rat testicular gonocytes via PDGFR-RAF1-MAP2K1/2 pathway interference [1]. In this study, AG-370 blocked both PDGF-induced and estrogen-induced proliferation, whereas inhibitors of phosphoinositide-3-kinase failed to block PDGF-induced proliferation [1]. The study further demonstrated that AG-370 blocked the effects of xenoestrogens genistein and bisphenol A, confirming the compound's ability to disrupt PDGF-estrogen pathway crosstalk specifically through PDGFR kinase inhibition [1].

gonocyte proliferation PDGF-estrogen crosstalk RAF1-MAP2K1/2 pathway

AG-370 Modulates NF-κB Nuclear Translocation and Foxo3a Localization in Muscle Fibroblasts at Functional Concentration

In muscle fibroblasts (MFs) isolated from day 21 injured muscles and cultured for 24 hours, treatment with AG-370 at 20 μM (equivalent to its PDGFR IC50) altered the subcellular localization of p65 NF-κB and Foxo3a as determined by morphometric analysis [1]. The study employed quantitative morphometric measurements across six fields per condition at 20× magnification using ImageJ software, with data presented as mean ± SEM and statistical significance at p < 0.01 and p < 0.001 levels [1]. This provides functional validation of AG-370 activity at its documented IC50 concentration in a disease-relevant primary cell model.

muscle injury fibroblast activation NF-κB signaling

AG-370 Inhibits PDGF-Induced Specific Transcription Factor and microRNA Networks in Mesenchymal Stem Cell Differentiation

In human mesenchymal stem cells (MSCs), AG-370-mediated inhibition of PDGF signaling was shown to regulate a specific network of transcription factors and microRNAs involved in osteogenic differentiation [1]. The study identified that PDGF signaling, inhibited by Tyrphostin AG-370, induces specific transcription factors that in turn regulate both osteogenic target mRNA genes and a distinct set of microRNAs, including let-7, miR-24, miR-125b, and miR-138 [1]. This regulatory network characterization establishes AG-370 as a validated tool for dissecting PDGF-dependent transcriptional and post-transcriptional regulation in stem cell biology.

MSC differentiation osteogenesis microRNA regulation

AG-370 Recommended Research Applications Based on Quantitative Differentiation Evidence


Selective PDGFR Pathway Dissection in Cells Co-Expressing EGFR

AG-370 is optimally deployed in experimental systems where cells co-express both PDGFR and EGFR, and the researcher requires confidence that observed biological effects are attributable specifically to PDGFR inhibition rather than off-target EGFR blockade. The compound's 41-fold selectivity window (PDGFR IC50 = 20 μM versus EGFR IC50 = 820 μM) enables this discrimination when used at concentrations near the PDGFR IC50 [1]. This application is supported by direct evidence that AG-370 inhibits PDGFR autophosphorylation and substrate phosphorylation (pp120, pp85, pp75) while showing minimal EGFR inhibition at PDGFR-active concentrations [1].

PDGF-Estrogen Signaling Crosstalk Studies in Reproductive Biology

AG-370 is uniquely validated for investigating the interdependence of PDGF and estrogen signaling pathways based on its demonstrated ability to suppress both PDGF-induced and 17β-estradiol-induced proliferation in gonocytes [1]. Researchers studying reproductive toxicology, gonocyte development, or xenoestrogen effects can leverage AG-370 to dissect PDGFR-RAF1-MAP2K1/2 pathway involvement in estrogen-mediated proliferation, a functional profile that distinguishes AG-370 from PI3K inhibitors which failed to block PDGF-induced proliferation in the same study [1].

Muscle Injury and Fibrosis Research Requiring PDGFR-Mediated Fibroblast Modulation

AG-370 is appropriate for studies investigating PDGFR signaling in muscle fibroblasts during injury repair and fibrosis. The compound has been validated at its functional IC50 concentration (20 μM) to modulate p65 NF-κB nuclear translocation and Foxo3a localization in primary muscle fibroblasts isolated from injured tissue [1]. The study employed quantitative morphometric analysis with statistical rigor (p < 0.01 and p < 0.001), providing confidence that AG-370 produces measurable effects on transcription factor localization relevant to fibroblast activation states [1].

Mesenchymal Stem Cell Differentiation Studies with microRNA and Transcription Factor Readouts

AG-370 is a validated tool compound for investigating PDGF-dependent regulation of osteogenic differentiation in human mesenchymal stem cells. The compound has been used to demonstrate that PDGF signaling regulates specific transcription factors and a defined microRNA panel (let-7, miR-24, miR-125b, miR-138) during MSC differentiation [1]. Researchers studying stem cell fate determination, osteogenic commitment, or microRNA-mediated gene regulation can employ AG-370 to interrogate PDGF pathway contributions to these processes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for AG-370

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.